molecular formula C14H22N2O B7925024 (S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide

(S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide

Cat. No.: B7925024
M. Wt: 234.34 g/mol
InChI Key: KFAUQAUUGNQGFJ-LBPRGKRZSA-N
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Description

(S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide is a chiral amide derivative characterized by an (S)-configured amino group, an isopropyl substituent, and a 2-methyl-benzyl moiety on the amide nitrogen.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-methylphenyl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-10(2)16(14(17)12(4)15)9-13-8-6-5-7-11(13)3/h5-8,10,12H,9,15H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAUQAUUGNQGFJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C(C)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN(C(C)C)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Aminopropionic acid, isopropylamine, and 2-methylbenzyl chloride.

    Amidation Reaction: The (S)-2-Aminopropionic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride is then reacted with isopropylamine to form the intermediate amide.

    Alkylation: The intermediate amide is then alkylated with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can be performed on the benzyl group using reagents like sodium azide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Azides or methoxy derivatives.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and protein-ligand interactions.

    Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the chiral center and the specific functional groups allows for selective binding to target proteins, influencing their conformation and function.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Differences Potential Implications
This compound (Target) 2-methyl-benzyl, isopropyl C14H21N2O 233.33 g/mol Baseline structure with methyl on benzyl Balanced lipophilicity; moderate steric bulk
(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide () 4-methoxy-benzyl, isopropyl C14H22N2O2 250.34 g/mol Methoxy group (electron-donating) at para position Increased polarity; potential for hydrogen bonding
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide () Thiophene-2-yl, oxoethyl C12H18N2O2S 254.35 g/mol Thiophene heterocycle and ketone group Enhanced π-π stacking; possible metabolic instability due to thiophene
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide () 2,5-dichloro-benzyl C13H17Cl2N2O 295.20 g/mol Dichloro substitution on benzyl Increased lipophilicity; electron-withdrawing effects may alter reactivity
(S)-2-Amino-N-methyl-N-(3-nitro-benzyl)-propionamide () 3-nitro-benzyl, methyl C11H15N3O3 237.26 g/mol Nitro group (electron-withdrawing) at meta position High polarity; potential for redox interactions or toxicity
(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide () Cyclopropyl, furan-2-yl-oxoethyl C12H16N2O3 236.27 g/mol Furan heterocycle and cyclopropyl group Conformational rigidity; potential for improved metabolic stability

Key Research Findings and Implications

Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy analog () exhibits higher polarity than the target compound due to the methoxy group, which could enhance solubility in polar solvents but reduce membrane permeability .

Heterocyclic Systems: The thiophene-containing analog () introduces sulfur-based aromaticity, which may enhance binding to metal ions or aromatic receptors. However, thiophene rings are prone to oxidative metabolism, limiting in vivo stability .

The 2-methyl-benzyl group in the target compound provides moderate steric bulk, balancing receptor affinity and synthetic accessibility .

Functional Group Reactivity: The nitro group in may confer redox activity, useful in prodrug designs but posing risks of genotoxicity .

Biological Activity

(S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide is a chiral compound with promising biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2, indicating the presence of an amino group, an isopropyl side chain, and a 2-methyl-benzyl substituent. The compound's stereochemistry contributes significantly to its biological activity, influencing its interaction with various biological targets.

The mechanism of action for this compound involves its ability to modulate enzyme functions and interact with specific receptors. It is hypothesized that the compound can bind to enzymes or proteins involved in various physiological processes, leading to altered biological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Modulation : Similar compounds have been studied for their effects on enzyme functions, particularly as modulators of monoamine oxidase (MAO) activity, which plays a critical role in neurotransmitter metabolism .
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Antitumor Activity : Certain analogs have demonstrated antitumor effects, indicating the compound's potential in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their implications for activity:

Compound Name Structural Features Unique Aspects
This compoundIsopropyl group, 2-methyl-benzyl substituentChiral center enhances binding affinity
N-Isopropyl-3-(4-methylthio)anilineAniline derivative with methylthio substitutionDifferent functional groups affecting reactivity
N-(4-Bromo-benzyl)-N-isopropyl-propionamideBrominated benzyl moietyEnhanced reactivity and potential biological activity

These variations illustrate how modifications in the structure can lead to differing pharmacological profiles.

Case Studies

  • Anticonvulsant Activity : A study explored the SAR of similar compounds and found that small structural changes significantly influenced anticonvulsant activity in rodent models. The introduction of specific functional groups enhanced protective effects against seizures .
  • MAO-B Inhibition : Research on related compounds indicated that certain derivatives exhibited strong inhibitory activity against MAO-B, which is implicated in neurodegenerative diseases such as Parkinson's disease. The best-performing compounds showed IC50 values comparable to established MAO-B inhibitors like safinamide .
  • Antimicrobial Efficacy : Investigations into antimicrobial properties revealed that specific derivatives of this compound displayed notable effectiveness against resistant bacterial strains, highlighting their potential as new antimicrobial agents.

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